4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
CAS No.: 941906-62-3
Cat. No.: VC4270533
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941906-62-3 |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 392.47 |
| IUPAC Name | 2-(2-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C22H20N2O3S/c1-16-8-7-10-18(14-16)15-23-20-12-5-6-13-21(20)28(26,27)24(22(23)25)19-11-4-3-9-17(19)2/h3-14H,15H2,1-2H3 |
| Standard InChI Key | ZZFSALBFDXIFRJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C |
Introduction
Synthesis
Although specific synthetic routes for this exact compound are not detailed in the provided results, benzothiadiazine derivatives are typically synthesized through:
-
Cyclization reactions involving aromatic amines and sulfonamide precursors.
-
Functionalization of the benzothiadiazine core by introducing substituents such as methylbenzyl or methylphenyl groups under controlled conditions.
For instance, general methods involve using reagents like chlorosulfonic acid for sulfonation followed by nucleophilic substitution to introduce aromatic groups.
Applications
Benzothiadiazine derivatives, including compounds with similar structures, have been explored for:
-
Pharmaceutical uses: Many derivatives exhibit diuretic, antibacterial, or antidiabetic properties due to their ability to interact with biological targets like enzymes or receptors.
-
Material science: Their electronic properties make them candidates for use in organic semiconductors or dyes.
Potential Biological Activity
The presence of sulfonamide and aromatic groups suggests potential pharmacological activity:
-
Sulfonamides are known for their antimicrobial properties.
-
Aromatic substitutions can enhance binding affinity to biological targets, potentially making the compound a candidate for drug discovery.
Data Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C21H20N2O3S |
| Molecular Weight (approx.) | ~380 g/mol |
| Functional Groups | Sulfonamide, Aromatic rings |
| Solubility | Organic solvents |
| Potential Applications | Pharmaceuticals, Organic electronics |
Research Context
The exploration of benzothiadiazine derivatives continues to grow due to their versatility in both medicinal and industrial applications. Future studies could focus on:
-
Optimizing synthetic routes for better yields.
-
Evaluating biological activity through computational modeling and experimental assays.
This compound represents a promising candidate for further research in heterocyclic chemistry and its applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume